molecular formula C12H13F2N3 B11744797 [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11744797
M. Wt: 237.25 g/mol
InChI Key: IGQISLBBYBAKAL-UHFFFAOYSA-N
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Description

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Chemical Reactions Analysis

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H13F2N3/c1-17-10(5-6-16-17)8-15-7-9-3-2-4-11(13)12(9)14/h2-6,15H,7-8H2,1H3

InChI Key

IGQISLBBYBAKAL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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